• CNX-2006
    • Cat. No.:
    • B611981
    • CAS No.:
    • Molecular Formula:
    • C26H27F4N7O2
    • Molecular Weight:
    • 545.5 g/mol
    Description
    CNX-2006 is an irreversible inhibitor of mutant EGFRs. It inhibits EGFR phosphorylation in PC-9 and HCC827 cells (IC50s = 55-104 nM), which express the EGFRDel E746_A750 mutation, and NCI H1975 and PC-9/GR4 cell...
  • FIIN-3
    • Cat. No.:
    • B611983
    • CAS No.:
    • Molecular Formula:
    • C34H36Cl2N8O4
    • Molecular Weight:
    • 691.6 g/mol
    Description
    N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide is a member of piperazines.
  • Mavelertinib
    • Cat. No.:
    • B611985
    • CAS No.:
    • 1776112-90-3
    • Molecular Formula:
    • C18H22FN9O2
    • Molecular Weight:
    • 415.4 g/mol
    Description
    Mavelertinib is under investigation in clinical trial NCT02349633 (Study for Patients With NSCLC EGFR Mutations (Del 19 or L858R +/- T790M)).
    Mavelertinib is an orally available inhibitor of the epidermal gro...
  • Nazartinib
    • Cat. No.:
    • B611988
    • CAS No.:
    • 1508250-71-2
    • Molecular Formula:
    • C26H31ClN6O2
    • Molecular Weight:
    • 495.0 g/mol
    Description
    Nazartinib is under investigation in clinical trial NCT03529084 (Phase III Study of Nazartinib (EGF816) Versus Erlotinib/gefitinib in First-line Locally Advanced / Metastatic NSCLC With EGFR Activating Mutations...
  • Rociletinib
    • Cat. No.:
    • B611991
    • CAS No.:
    • 1374640-70-6
    • Molecular Formula:
    • C27H28F3N7O3
    • Molecular Weight:
    • 555.6 g/mol
    Description
    Rociletinib has been used in trials studying the treatment and prevention of Nonsmall Cell Lung Cancer, Non-small Cell Lung Cancer, and Locally Advanced or Metastatic Non-small Cell Lung Cancer.
    Rociletinib i...
  • Tucatinib
    • Cat. No.:
    • B611992
    • CAS No.:
    • 937263-43-9
    • Molecular Formula:
    • C26H24N8O2
    • Molecular Weight:
    • 480.5 g/mol
    Description
    Tucatinib is a kinase inhibitor drug used with [trastuzumab] and [capecitabine] in the treatment of unresectable or metastatic HER-2 positive breast cancer. It was developed by Seattle Genetics and approved by t...
  • Litorin
    • Cat. No.:
    • B1674895
    • CAS No.:
    • 55749-97-8
    • Molecular Formula:
    • C51H68N14O11S
    • Molecular Weight:
    • 1085.2 g/mol
    Description
    nona-peptide similar to bombesin isolated from skin of Litoria aurea
  • Egfr-IN-69
    • Cat. No.:
    • B12408470
    • CAS No.:
    • Molecular Formula:
    • C31H37Cl2N7O3S
    • Molecular Weight:
    • 658.6 g/mol
    Description
    Egfr-IN-69 is a useful research compound. Its molecular formula is C31H37Cl2N7O3S and its molecular weight is 658.6 g/mol. The purity is usually 95%.
    BenchChem offers high-quality Egfr-IN-69 suitable for ma...
  • Pebezertinib
    • Cat. No.:
    • B15611535
    • CAS No.:
    • 2769954-39-2
    • Molecular Formula:
    • C24H19F4N7O
    • Molecular Weight:
    • 497.4 g/mol
    Description
    Pebezertinib is an orally bioavailable, central nervous system (CNS) penetrating, mutant-selective covalent inhibitor of epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20ins) activating mutations, ...
  • Sevabertinib
    • Cat. No.:
    • B15611537
    • CAS No.:
    • 2521285-05-0
    • Molecular Formula:
    • C24H25ClN4O5
    • Molecular Weight:
    • 484.9 g/mol
    Description
    Sevabertinib is an orally bioavailable, mutant-selective, dual kinase inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with potential antineoplastic activ...
© Copyright 2025 BenchChem. All Rights Reserved.